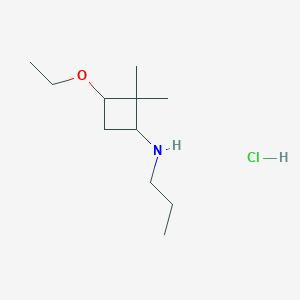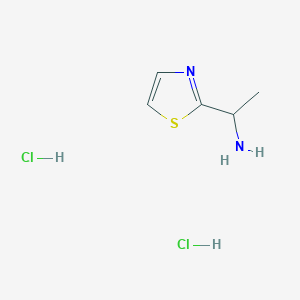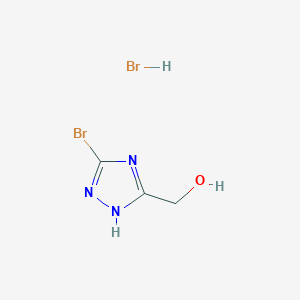
Methyl 3-oxothiomorpholine-2-carboxylate
Descripción general
Descripción
“Methyl 3-oxothiomorpholine-2-carboxylate” is a chemical compound with the molecular formula C6H9NO3S . It has a molecular weight of 175.21 .
Molecular Structure Analysis
The InChI code for “Methyl 3-oxothiomorpholine-2-carboxylate” is1S/C6H9NO3S/c1-10-6(9)4-5(8)7-2-3-11-4/h4H,2-3H2,1H3,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 3-oxothiomorpholine-2-carboxylate” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
Methyl 3-oxothiomorpholine-2-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure allows for the introduction of sulfur-containing heterocycles, which are prevalent in many drugs due to their biological activity .
Development of Anti-inflammatory Agents
The compound has been utilized in the development of novel molecules targeting anti-inflammatory responses. Its structural similarity to other anti-inflammatory agents makes it a candidate for synthesizing new therapeutic molecules .
Creation of Antitumor Agents
Research indicates potential applications in creating antitumor agents. The thiomorpholine moiety can be incorporated into compounds that interact with biological targets associated with cancer cell proliferation .
Anti-HIV Research
Methyl 3-oxothiomorpholine-2-carboxylate may serve as a precursor in the synthesis of anti-HIV medications. The modification of its structure could lead to compounds capable of inhibiting HIV-1 integrase, a key enzyme in the virus’s life cycle .
Antiviral Drug Synthesis
The compound’s versatility extends to the synthesis of antiviral drugs beyond HIV, including inhibitors for human cytomegalovirus and hepatitis C virus, which are significant public health concerns .
Cardiovascular Drug Development
Its application in cardiovascular drug development is notable, particularly in the synthesis of anti-hypertensive and antithrombotic activity drugs. These applications leverage the compound’s ability to be transformed into molecules that affect blood pressure regulation and clot formation .
Enzyme Inhibition for Disease Treatment
Methyl 3-oxothiomorpholine-2-carboxylate is also a starting point for developing enzyme inhibitors, such as phosphatidylinositol 3-kinase (PI3K) inhibitors, which have implications in treating various diseases, including cancer .
Research on Neurological Disorders
Lastly, the compound’s chemical structure suggests potential use in synthesizing agents for neurological disorder research, particularly those disorders where sulfur-containing compounds have shown therapeutic promise .
Propiedades
IUPAC Name |
methyl 3-oxothiomorpholine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-10-6(9)4-5(8)7-2-3-11-4/h4H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQLAHSIADMJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)NCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxothiomorpholine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




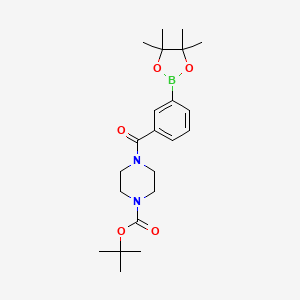


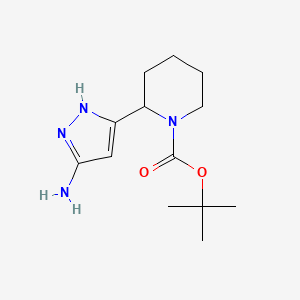
![4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373133.png)

![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)
